molecular formula C19H18N6O B2596530 (1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone CAS No. 2034287-34-6

(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone

Cat. No.: B2596530
CAS No.: 2034287-34-6
M. Wt: 346.394
InChI Key: OPHNMTVNVAGMNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone is a complex organic molecule that features multiple functional groups, including an imidazole ring, a pyrimidine ring, an azetidine ring, and an indoline moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone typically involves multi-step organic synthesis. The process may start with the preparation of the individual ring systems, followed by their sequential coupling.

    Imidazole Ring Formation: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Pyrimidine Ring Formation: The Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea, can be used to form the pyrimidine ring.

    Azetidine Ring Formation: Azetidines can be synthesized via the cyclization of β-amino alcohols.

    Indoline Formation: Indolines can be synthesized through the reduction of indoles.

The final step involves the coupling of these ring systems under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indoline moiety, to form indole derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety can yield indole-2-carboxylic acid derivatives.

Scientific Research Applications

The compound (1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving the imidazole and pyrimidine rings.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive molecules.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with imidazole and pyrimidine rings can interact with enzymes or receptors, modulating their activity. The azetidine ring may provide additional binding interactions, enhancing the compound’s potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidin-3-yl)(indolin-1-yl)methanone: Similar structure but with a piperidine ring instead of an azetidine ring.

    (1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.

Uniqueness

The unique combination of the imidazole, pyrimidine, azetidine, and indoline rings in (1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[1-(6-imidazol-1-ylpyrimidin-4-yl)azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c26-19(25-7-5-14-3-1-2-4-16(14)25)15-10-24(11-15)18-9-17(21-12-22-18)23-8-6-20-13-23/h1-4,6,8-9,12-13,15H,5,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHNMTVNVAGMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.